molecular formula C10H8ClNO B155281 5-(Chloromethyl)quinolin-8-ol CAS No. 10136-57-9

5-(Chloromethyl)quinolin-8-ol

Cat. No. B155281
Key on ui cas rn: 10136-57-9
M. Wt: 193.63 g/mol
InChI Key: JGOBHUWKRDXZEY-UHFFFAOYSA-N
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Patent
US06855711B1

Procedure details

Piperidine (2 ml; 20.26 mmol) was added to a solution of 5-chloromethyl-8-hydroxyquinoline (1.87 g; 8.13 mmol) in CHCl3 (50 ml) at 5° C. The mixture was stirred for two days at room temperature. Then the mixture was evaporated under vacuum to dryness. The residue was dissolved in CHCl3, washed with 5% NaHCO3 (2×50 ml), followed by brine (50 ml), dried over Na2SO4 and evaporated to dryness. The residue was crystallized from hexane to give 1.0 g of the title product (50%). M.p. 96° C. TLC (CHCl3; MeOH; NH3=8:2:0.5). Rf=0.63.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:8][C:9]1[CH:18]=[CH:17][C:16]([OH:19])=[C:15]2[C:10]=1[CH:11]=[CH:12][CH:13]=[N:14]2>C(Cl)(Cl)Cl>[N:1]1([CH2:8][C:9]2[CH:18]=[CH:17][C:16]([OH:19])=[C:15]3[C:10]=2[CH:11]=[CH:12][CH:13]=[N:14]3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.87 g
Type
reactant
Smiles
ClCC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for two days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the mixture was evaporated under vacuum to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
WASH
Type
WASH
Details
washed with 5% NaHCO3 (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1(CCCCC1)CC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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